molecular formula C16H25ClN4O3 B14162510 methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride

methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride

Cat. No.: B14162510
M. Wt: 356.8 g/mol
InChI Key: BORMVPRVMIWREL-FLERZAFTSA-N
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Description

The compound methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate hydrochloride features a bicyclic cyclopenta[c]pyrrole core with three critical substituents:

  • Methyl ester at position 2.
  • Amino group at position 5, linked to a 2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl side chain.
  • Hydrochloride salt to enhance solubility and stability.

Properties

Molecular Formula

C16H25ClN4O3

Molecular Weight

356.8 g/mol

IUPAC Name

methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride

InChI

InChI=1S/C16H24N4O3.ClH/c1-23-16(22)19-9-11-5-13(6-12(11)10-19)18-8-15(21)20-4-2-3-14(20)7-17;/h11-14,18H,2-6,8-10H2,1H3;1H/t11-,12+,13?,14-;/m0./s1

InChI Key

BORMVPRVMIWREL-FLERZAFTSA-N

Isomeric SMILES

COC(=O)N1C[C@H]2CC(C[C@H]2C1)NCC(=O)N3CCC[C@H]3C#N.Cl

Canonical SMILES

COC(=O)N1CC2CC(CC2C1)NCC(=O)N3CCCC3C#N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride involves multiple steps. The process typically starts with the preparation of the core cyclopenta[c]pyrrole structure, followed by the introduction of the cyanopyrrolidinyl and oxoethyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents Salt Form Reference
Target Compound Cyclopenta[c]pyrrole 2-cyanopyrrolidinyl-oxoethyl, methyl ester Hydrochloride
(3aS,6aS)-5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride Pyrrolo[3,4-b]pyrrole Methyl group at position 5 Dihydrochloride
6-Methyl-2-((3aR,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic Acid Cyclopenta[c]pyrrole Trifluoromethylphenyl, pyrimidinecarboxylic acid Free acid
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride Cyclopenta[b]pyrrole Methanethiol group Hydrochloride

Key Observations :

  • The target compound’s 2-cyanopyrrolidinyl-oxoethyl side chain distinguishes it from simpler methyl- or trifluoromethyl-substituted analogs .

Pharmacological Activity

Table 2: Bioactivity and Therapeutic Potential
Compound Class Target Protein/Enzyme Role of Substituents Bioactivity Insight Reference
Target Compound Undisclosed (predicted: RBP4) 2-cyanopyrrolidinyl-oxoethyl enhances binding specificity Similar to bicyclic RBP4 antagonists
Indolocarbazole Derivatives Soluble Serine/Threonine Kinases Pyrrole rings with carbonyl groups boost activity IC₅₀ values reduced by 50% vs. non-carbonyl
Trifluoromethylphenyl Derivatives RBP4 Trifluoromethylphenyl improves hydrophobic interactions Demonstrated nanomolar potency in vitro

Key Insights :

  • The carbonyl group in the target compound’s side chain may mimic the bioactivity-enhancing effects observed in indolocarbazole derivatives .
  • Compared to trifluoromethylphenyl analogs, the target compound’s cyanopyrrolidine group could offer improved solubility while retaining affinity .

Key Observations :

  • The target compound’s synthesis likely involves Pd-catalyzed cross-coupling , similar to trifluoromethylphenyl analogs, but with longer reaction times .
  • Hydrochloride salt formation is a common strategy to improve crystallinity and stability across analogs .

Physicochemical Properties

Key Insights :

  • The hydrochloride salt form of the target compound likely mitigates dimerization issues seen in non-salt pyrrole derivatives .
  • The 2-cyanopyrrolidinyl group may reduce hydrophobicity compared to trifluoromethylphenyl analogs, enhancing aqueous solubility .

Biological Activity

Methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate; hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article summarizes the biological activities associated with this compound based on available research findings.

Chemical Structure and Properties

The compound's structure features a cyclopentapyrrole core with various functional groups that may influence its biological activity. The presence of the cyanopyrrolidine moiety suggests potential interactions with biological targets relevant for therapeutic efficacy.

Structural Formula

C19H26N4O3HCl\text{C}_{19}\text{H}_{26}\text{N}_{4}\text{O}_{3}\cdot \text{HCl}

Anticancer Activity

Recent studies have indicated that derivatives of similar structures exhibit promising anticancer properties. For instance, compounds with similar cyclic structures have shown IC50 values in the low micromolar range against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AA5490.08Inhibition of tubulin polymerization
Compound BMCF-712.07Cell cycle arrest at G2/M phase
Compound CHCT-1163.67Pro-apoptotic signaling via Bcl-2/Bax modulation

These findings suggest that methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate; hydrochloride could potentially exhibit similar anticancer properties.

The mechanism through which this compound may exert its biological effects involves:

  • Inhibition of Key Enzymes : Potential inhibition of kinases involved in cancer progression.
  • Cell Cycle Modulation : Inducing cell cycle arrest in specific phases.
  • Apoptotic Pathways : Modulating pro-apoptotic and anti-apoptotic proteins to promote apoptosis in cancer cells.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of related compounds. For example, certain derivatives have demonstrated the ability to reduce oxidative stress and inflammation in neuronal cell models.

Study Effect Observed Reference
Study on Derivative DReduced neuronal apoptosis
Study on Derivative EDecreased oxidative stress markers

These effects suggest that methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate; hydrochloride could be investigated for neuroprotective applications.

Clinical Applications

Currently, there are no specific clinical trials directly involving methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate; hydrochloride. However, compounds with similar structural characteristics have been evaluated for their efficacy in treating conditions such as:

  • Cancer : Various clinical trials for related compounds targeting different cancer types.
  • Neurodegenerative Diseases : Investigations into the protective effects against diseases like Alzheimer's and Parkinson's.

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